Microtubule inhibitor 5
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Overview
Description
Microtubule inhibitor 5 is a synthetic compound known for its ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Microtubule inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Microtubule inhibitor 5 exerts its effects by binding to the colchicine binding site on tubulin, a key protein in microtubule formation. This binding disrupts the polymerization and depolymerization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells. The compound also affects various signaling pathways, including the AKT/mTOR pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Microtubule inhibitor 5 is unique in its ability to overcome multidrug resistance in cancer cells, a common challenge with other microtubule inhibitors. Similar compounds include:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to mitotic arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, causing cell cycle arrest.
Colchicine: Binds to the colchicine binding site on tubulin, disrupting microtubule dynamics .
This compound stands out due to its novel binding mechanism and ability to target multidrug-resistant cancer cells, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C22H15FN2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-(furan-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C22H15FN2O4/c23-15-6-8-16(9-7-15)29-18-4-1-3-14(11-18)12-19-21(26)25-20(22(27)24-19)13-17-5-2-10-28-17/h1-13H,(H,24,27)(H,25,26)/b19-12-,20-13- |
InChI Key |
HVDIOKFBMGISBM-YXZJEIOKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)/C=C\3/C(=O)N/C(=C\C4=CC=CO4)/C(=O)N3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=C3C(=O)NC(=CC4=CC=CO4)C(=O)N3 |
Origin of Product |
United States |
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